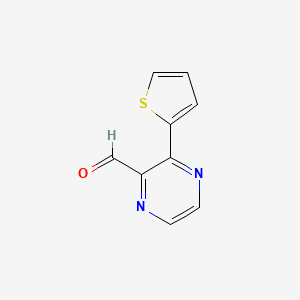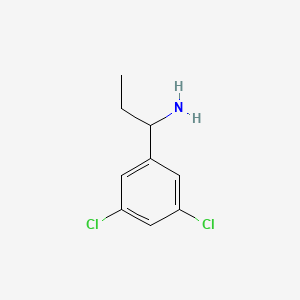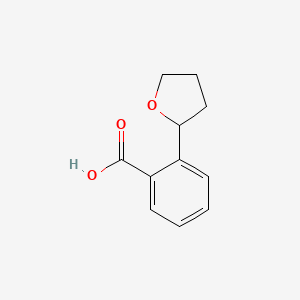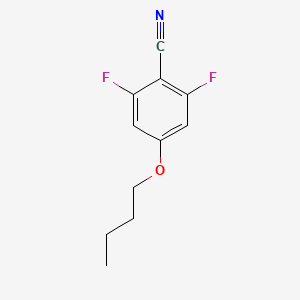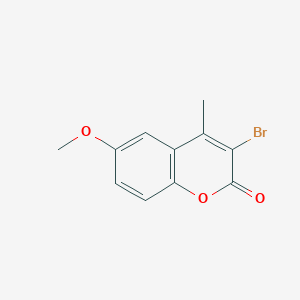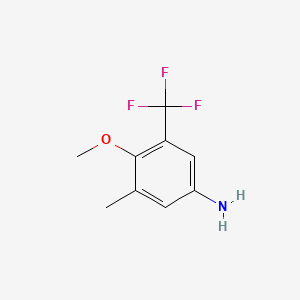
4-Metoxi-3-metil-5-(trifluorometil)anilina
Descripción general
Descripción
4-Methoxy-3-methyl-5-(trifluoromethyl)aniline is a derivative of anisidine, with a trifluoromethyl substituent introduced at the 3-position . It is also referred to as anisole, due to the presence of a methoxybenzene moiety . This compound is commonly utilized as a substrate in organic synthesis for studying amine/aniline-related reactions .
Synthesis Analysis
The title compound is an intermediate in the synthesis of trifluoromethyl-containing phthalic acid diamides . These are effective pesticides . For the preparation, please refer to the work of Feng & Li (2010) .Molecular Structure Analysis
In the title compound, the methoxy group is inclined at 8.7 (4)° to the benzene ring plane . The crystal structure is stabilized by intermolecular N—H⋯F, N—H⋯N and C—H⋯F hydrogen-bonding interactions .Chemical Reactions Analysis
4-Methoxy-3-(trifluoromethyl)aniline is commonly utilized as a substrate in organic synthesis for studying amine/aniline-related reactions .Physical And Chemical Properties Analysis
The molecular weight of 4-Methoxy-3-methyl-5-(trifluoromethyl)aniline is 205.18 g/mol . It has a XLogP3-AA value of 2.5 , indicating its lipophilicity. The compound has one hydrogen bond donor and five hydrogen bond acceptors . The topological polar surface area is 35.2 Ų , and it has a complexity of 195 .Aplicaciones Científicas De Investigación
Síntesis de Azetidinonas N-Sustituidas
Este compuesto se utiliza en la síntesis de N-sustituidas-3-cloro-2-azetidinonas, que son potenciales agentes antihelmínticos. Estos agentes se utilizan para tratar infecciones por gusanos parásitos .
Síntesis Catalítica de Indoles y Benzimidazoles
Sirve como material de partida en la síntesis catalizada por rodio de indoles y la síntesis catalizada por cobre de benzimidazoles. Estos compuestos tienen aplicaciones significativas en productos farmacéuticos, particularmente como agentes antitumorales y antivirales .
Preparación de Azo-calix-Arenos
El compuesto se utiliza en la preparación de tintes de azo-calix-arenos. Estos tintes tienen aplicaciones en la creación de sensores colorimétricos y materiales de reconocimiento molecular .
Síntesis de Heterociclos Bicíclicos
También se utiliza para sintetizar heterociclos bicíclicos sustituidos, incluidos quinolinas, benzotriazoles y análogos de benzimidazoles. Estas estructuras son clave en el desarrollo de principios activos farmacéuticos (APIs) .
Inhibidores de la Tirosina Quinasa del Bazo (SYK)
Este derivado de anilina se ha utilizado en el descubrimiento y estudios de relación estructura-actividad (SAR) de nuevos inhibidores de la tirosina quinasa del bazo (SYK), que desempeñan un papel en la vía de señalización de las células inmunitarias .
Precursor de Compuestos Farmacéuticos
Por último, puede actuar como precursor en la síntesis de diversos compuestos farmacéuticos, como terc-butil 4-metil-3-(trifluorometil)fenilcarbamato, que podrían tener posibles aplicaciones terapéuticas .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Direcciones Futuras
4-Methoxy-3-(trifluoromethyl)aniline is used for synthesising substituted bicyclic heterocycles, including quinolines, benzotriazoles, and benzimidazoles analogues . These applications are particularly relevant to the development of active pharmaceutical ingredients (APIs), showing strong antitumor and antiviral activities .
Mecanismo De Acción
Target of Action
It’s known that this compound is commonly used as a substrate in organic synthesis for studying amine/aniline-related reactions .
Mode of Action
It’s known to be used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known to be used in the synthesis of various bicyclic heterocycles, including quinolines, benzotriazoles, and benzimidazoles .
Pharmacokinetics
It’s known that the compound may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . These properties suggest that the compound can be absorbed through the skin, respiratory tract, and gastrointestinal tract, and may be distributed throughout the body.
Result of Action
It’s known that the compound may cause skin irritation, serious eye irritation, and respiratory irritation .
Action Environment
The action, efficacy, and stability of 4-Methoxy-3-methyl-5-(trifluoromethyl)aniline can be influenced by various environmental factors. For instance, the compound’s reactivity, physico-chemical behavior, and biological activity can be significantly impacted by the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity . Furthermore, the compound should be stored in a well-ventilated place, with the container kept tightly closed .
Análisis Bioquímico
Biochemical Properties
4-Methoxy-3-methyl-5-(trifluoromethyl)aniline plays a significant role in biochemical reactions, particularly in the synthesis of substituted bicyclic heterocycles, including quinolines, benzotriazoles, and benzimidazoles . These applications are relevant to the development of active pharmaceutical ingredients, showing strong antitumor and antiviral activities. The compound interacts with enzymes and proteins involved in these synthetic pathways, facilitating the formation of complex molecular structures.
Molecular Mechanism
The molecular mechanism of 4-Methoxy-3-methyl-5-(trifluoromethyl)aniline involves its interaction with specific biomolecules. The compound binds to enzymes and proteins, either inhibiting or activating their functions. This binding can lead to changes in gene expression and alterations in cellular pathways. The trifluoromethyl group in the compound enhances its binding affinity and specificity, making it a valuable tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxy-3-methyl-5-(trifluoromethyl)aniline change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Understanding these temporal effects is essential for designing experiments and interpreting results accurately .
Dosage Effects in Animal Models
The effects of 4-Methoxy-3-methyl-5-(trifluoromethyl)aniline vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s impact on cellular function changes significantly with dosage variations. These findings are crucial for determining safe and effective dosage levels for potential therapeutic applications .
Metabolic Pathways
4-Methoxy-3-methyl-5-(trifluoromethyl)aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of metabolites. These interactions can affect metabolic flux and alter metabolite levels, influencing the compound’s overall biochemical activity. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems .
Transport and Distribution
The transport and distribution of 4-Methoxy-3-methyl-5-(trifluoromethyl)aniline within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine the compound’s localization and accumulation within specific tissues, influencing its overall effectiveness and potential side effects .
Subcellular Localization
4-Methoxy-3-methyl-5-(trifluoromethyl)aniline exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for understanding the compound’s mechanism of action and its potential therapeutic applications .
Propiedades
IUPAC Name |
4-methoxy-3-methyl-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-5-3-6(13)4-7(8(5)14-2)9(10,11)12/h3-4H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHSTWVPCFNUGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1405236.png)
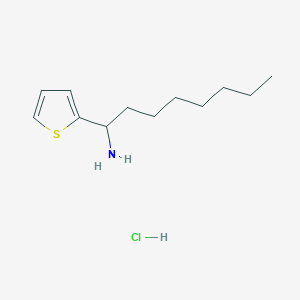

![2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride](/img/structure/B1405240.png)
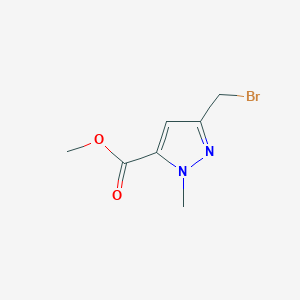
![3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405243.png)
![ethyl 2-(2-imino-6-isopropylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405245.png)
